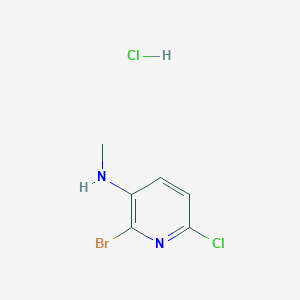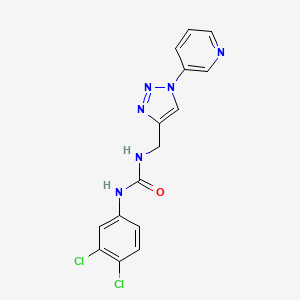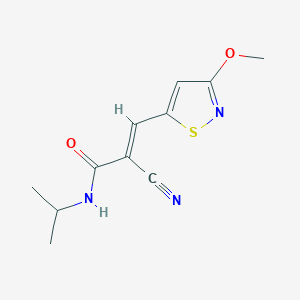
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide, also known as compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a well-known therapeutic target for the treatment of metabolic disorders such as obesity, diabetes, and insulin resistance. Compound 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of these diseases.
Mechanism of Action
Compound 1 exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to impaired insulin signaling and glucose uptake. By inhibiting PTP1B, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its selectivity for PTP1B, which reduces the risk of off-target effects. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of metabolic disorders. However, one limitation of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its low solubility, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1. One potential direction is to optimize the synthesis of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 to improve its solubility and bioavailability. Another direction is to investigate the efficacy of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 in combination with other drugs for the treatment of metabolic disorders. Furthermore, the anti-inflammatory and anti-tumor properties of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 warrant further investigation for potential therapeutic applications in these areas. Overall, the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results and provides a strong foundation for further exploration of its therapeutic potential.
Synthesis Methods
Compound 1 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 3-methoxy-1,2-thiazol-5-amine with (E)-3-(3-bromo-phenyl)-acrylic acid, followed by the conversion of the resulting intermediate to (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 using standard organic chemistry techniques.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 improves glucose homeostasis, increases insulin sensitivity, and reduces body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)13-11(15)8(6-12)4-9-5-10(16-3)14-17-9/h4-5,7H,1-3H3,(H,13,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSRAGCHJDZOMV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=NS1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=NS1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

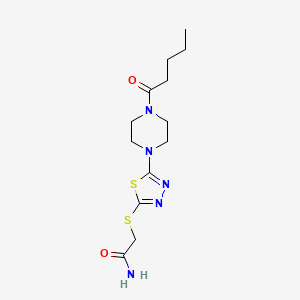
![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)
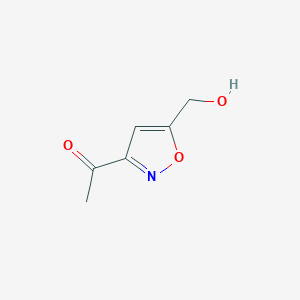

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
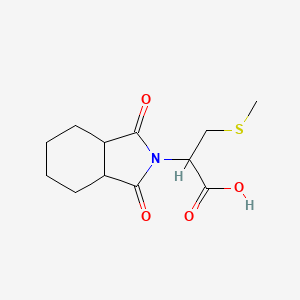
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
